3-Chloro-2-methoxy-6-nitro-aniline
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Overview
Description
3-Chloro-2-methoxy-6-nitro-aniline: is an organic compound with the molecular formula C7H7ClN2O3 It is a derivative of aniline, characterized by the presence of a chlorine atom, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxy-6-nitro-aniline typically involves multiple steps One common method includes the nitration of 3-Chloro-2-methoxyanilineThe reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The production process is carefully monitored to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methoxy-6-nitro-aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted anilines.
Reduction: Formation of 3-Chloro-2-methoxy-6-amino-aniline.
Oxidation: Formation of 3-Chloro-2-hydroxy-6-nitro-aniline.
Scientific Research Applications
Chemistry: 3-Chloro-2-methoxy-6-nitro-aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore its potential as a precursor for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxy-6-nitro-aniline depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but with different substitution pattern.
2-Chloro-3-methoxyaniline: Lacks the nitro group, leading to different chemical properties.
3-Methoxy-5-nitrobenzoic acid: Contains a carboxylic acid group instead of an amino group.
Properties
Molecular Formula |
C7H7ClN2O3 |
---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
3-chloro-2-methoxy-6-nitroaniline |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-7-4(8)2-3-5(6(7)9)10(11)12/h2-3H,9H2,1H3 |
InChI Key |
NDQZOZFPLFYJFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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